molecular formula C15H13Cl2NS B8063716 3-Chloro-10-(3-chloropropyl)phenothiazine

3-Chloro-10-(3-chloropropyl)phenothiazine

Cat. No. B8063716
M. Wt: 310.2 g/mol
InChI Key: UMELCKOTIMWWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-10-(3-chloropropyl)phenothiazine is a useful research compound. Its molecular formula is C15H13Cl2NS and its molecular weight is 310.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-10-(3-chloropropyl)phenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-10-(3-chloropropyl)phenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of New Compounds for Medical Applications : A study described the synthesis of a new series of azetidine-1-carboxamides derivatives using 3-Chloro-10-(3-chloropropyl)phenothiazine. These compounds were characterized for potential medical applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

  • Antipsychotic and Dopamine Activity : The structural similarity of dopamine with phenothiazine derivatives, including those related to 3-Chloro-10-(3-chloropropyl)phenothiazine, has been studied, highlighting their potential antipsychotic efficacy (Horn & Snyder, 1971).

  • Application in Benzimidazole Derivatives : Research explored the introduction of the phenothiazine-10-ylpropyl radical, a component in 3-Chloro-10-(3-chloropropyl)phenothiazine, into benzimidazole derivatives, indicating its significance in medicinal phenothiazine preparations (Mukhina, Pechenina, Grebenshchikova, Kurilenko, Rogova, & Vysokovskii, 1976).

  • Role in Lithium-Ion Battery Technology : In the field of materials science, phenothiazine molecules, including 3-chloro-10-methylphenothiazine, have been investigated as redox shuttle additives for lithium-ion batteries, offering overcharge and overdischarge protection (Buhrmester, Moshurchak, Wang, & Dahn, 2006).

  • Antimicrobial and Antitubercular Properties : A study synthesized derivatives of 3-Chloro-10-(3-chloropropyl)phenothiazine and evaluated their antimicrobial, antitubercular, antioxidant, and anticancer activities. Some compounds showed moderate to significant anti-bacterial and anti-fungal activity (Rajasekaran & Devi, 2012).

  • Synthesis of Chlorpromazine and Metabolites : Research on the synthesis of chlorpromazine and its metabolites, which are related to 3-Chloro-10-(3-chloropropyl)phenothiazine, contributes to a better understanding of its pharmacological properties (Craig, Gruenke, & Lee, 1978).

  • Antibacterial, Antifungal, and Antitubercular Evaluation : A study on the synthesis of 2-azetidinone derivatives of phenothiazine including 3-Chloro-10-(3-chloropropyl)phenothiazine showed antibacterial, antifungal, and antitubercular properties (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

  • Antiinflammatory and Analgesic Agents : Some derivatives of 3-Chloro-10-(3-chloropropyl)phenothiazine have been synthesized and evaluated for their potential as antiinflammatory and analgesic agents (Kushwaha, Yashovardhan, Bhati, & Kumar, 2010).

properties

IUPAC Name

3-chloro-10-(3-chloropropyl)phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-10-11(17)6-7-13(15)18/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELCKOTIMWWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)Cl)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-10-(3-chloropropyl)phenothiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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